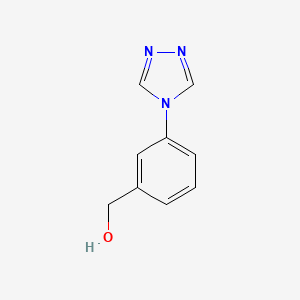

1(3-Hydroxymethylphenyl)-1,3,4-triazole

Description

Significance of Triazole Scaffolds in Medicinal Chemistry and Materials Science

In the realm of materials science, triazoles are valued for their role in the synthesis of polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). chemijournal.comresearchgate.net The electron-deficient nature of the triazole ring can impart desirable electronic properties, making these compounds useful as electron transporters and hole blockers in electronic devices. researchgate.net Their rigid structure and potential for forming stable coordination complexes also make them valuable building blocks for creating robust and functional materials.

Overview of 1,3,4-Triazole Isomer in Heterocyclic Chemistry Research

Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). The 1,3,4-thiadiazole (B1197879) ring, a related structure, is also a significant area of research. nih.gov The 1,2,4-triazole isomer is of particular interest due to its prevalence in a wide range of biologically active molecules. chemmethod.com The arrangement of the nitrogen atoms in the 1,2,4-triazole ring allows for diverse substitution patterns, leading to a vast library of potential compounds with unique properties. The synthesis of 1,2,4-triazole derivatives is a well-established area of organic chemistry, with several reliable methods for their preparation. raco.cat

Scope and Research Objectives for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole Studies

While specific research dedicated solely to 1-(3-Hydroxymethylphenyl)-1,3,4-triazole is not extensively documented in publicly available literature, the research objectives for such a compound can be logically inferred from studies on analogous structures. Key research goals would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. Comprehensive characterization using modern analytical techniques is crucial to confirm its structure and properties.

Medicinal Chemistry Exploration: Investigating its potential as a scaffold for new therapeutic agents. This would involve screening for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. The hydroxymethyl group offers a site for further chemical modification to create a library of derivatives for structure-activity relationship (SAR) studies. biointerfaceresearch.com

Materials Science Applications: Evaluating its potential use in the development of new materials. The combination of the phenyl ring and the triazole moiety suggests possible applications in polymers or as a ligand for metal complexes with interesting photophysical or electronic properties.

Detailed Research Findings

Due to the limited specific data on 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, this section will present a plausible synthetic approach and expected characterization data based on established knowledge of triazole chemistry.

Hypothetical Synthesis

A common method for the synthesis of 1-substituted-1,3,4-triazoles involves the cyclization of a corresponding thiosemicarbazide (B42300) derivative. A plausible route to 1-(3-Hydroxymethylphenyl)-1,3,4-triazole could involve the following steps:

Formation of 3-Hydroxymethylphenylhydrazine: This intermediate could be prepared from 3-hydroxymethylaniline through diazotization followed by reduction.

Reaction with Formic Acid: The resulting hydrazine (B178648) derivative could then be reacted with formic acid to yield the corresponding N-formylhydrazine.

Cyclization: Subsequent cyclization under dehydrating conditions would lead to the formation of the 1-(3-Hydroxymethylphenyl)-1,3,4-triazole ring.

Expected Characterization Data

The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. The expected data is summarized in the table below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, a singlet for the triazole proton, a singlet for the methylene (B1212753) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the triazole ring carbons, and the carbon of the hydroxymethyl group. The chemical shifts would provide information about the electronic environment of each carbon atom. scispace.comresearchgate.net |

| FTIR | Characteristic absorption bands for O-H stretching (broad), C-H aromatic stretching, C=N and N-N stretching of the triazole ring, and C-O stretching of the alcohol. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₉H₉N₃O), which would confirm its elemental composition. |

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

[3-(1,2,4-triazol-4-yl)phenyl]methanol |

InChI |

InChI=1S/C9H9N3O/c13-5-8-2-1-3-9(4-8)12-6-10-11-7-12/h1-4,6-7,13H,5H2 |

InChI Key |

XLLVTCYTPUTOSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Hydroxymethylphenyl 1,3,4 Triazole and Its Analogs

Direct Synthetic Routes to 1-(3-Hydroxymethylphenyl)-1,3,4-triazole

The direct construction of the 1,3,4-triazole core often involves the formation of an acylhydrazide or a related intermediate, followed by cyclization with a one-carbon source.

The formation of hydrazones and related N-acylhydrazones (amidrazones) is a cornerstone in the synthesis of 1,2,4- and 1,3,4-triazole systems. nih.govmdpi.comfrontiersin.org For the specific synthesis of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, a key intermediate would be derived from 3-(hydroxymethyl)benzoyl chloride and hydrazine (B178648), which would then react with a suitable carbon source. A common approach involves the reaction of hydrazides with compounds like orthoesters or formamide (B127407) to form the necessary precursor for cyclization. organic-chemistry.org Another pathway involves the reaction of hydrazonoyl halides with various nucleophiles, which can lead to triazole derivatives through subsequent cyclization. mdpi.comscispace.com

The critical step in forming the 1,3,4-triazole ring is the cyclization of a suitable linear precursor. Various reagents and conditions can be employed to effect this transformation. For instance, N-acylhydrazines can react with carbon disulfide in the presence of a base, followed by treatment with hydrazine monohydrate, to produce substituted 1,2,4-triazoles. researchgate.net A widely used method involves the dehydrative ring closure of 4-acylamino-5-mercapto-s-triazoles using reagents like phosphoryl chloride to yield s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org Similarly, the condensation of hydrazides with carboxylic acids or their derivatives, often under acidic or dehydrating conditions, is a direct route to 1,3,4-disubstituted triazoles. The Einhorn-Brunner reaction, for example, describes the synthesis of 1,2,4-triazoles from the condensation of hydrazines with diacylamines. scispace.com

| Precursor | Reagent/Condition | Product Type | Reference |

| N-Acylhydrazines | CS₂, KOH, then Hydrazine | Substituted 1,2,4-triazoles | researchgate.net |

| 4-Acylamino-5-mercapto-s-triazoles | Phosphoryl Chloride | s-Triazolo[3,4-b]-1,3,4-thiadiazoles | clockss.org |

| Hydrazines and Diacylamines | Weak Acid | 1,2,4-Triazoles | scispace.com |

| Aminoguanidine and Carboxylic Acids | Microwave, 180 °C | 3-Amino-5-substituted-1,2,4-triazoles | mdpi.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,2,3-Triazole Synthesis and its Applicability to 1,3,4-Triazole Analogs

It is crucial to distinguish between the synthesis of 1,3,4-triazoles and their 1,2,3-triazole isomers. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier method for the synthesis of 1,2,3-triazoles, not 1,3,4-triazoles. rsc.orgacs.orgnih.gov This reaction, a cornerstone of "click chemistry," joins an azide (B81097) and a terminal alkyne. jetir.orgmdpi.com Its applicability to the specified compound lies in the synthesis of isomeric analogs, such as 1-(3-hydroxymethylphenyl)-1H-1,2,3-triazoles, which are structural isomers of the target 1,3,4-triazole. This powerful reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and offers high yields. acs.orgjetir.org

A key advantage of the CuAAC reaction is its exceptional regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. nih.govjetir.orgias.ac.in In contrast, the copper(I)-catalyzed version proceeds exclusively to give the 1,4-disubstituted regioisomer. rsc.orgnih.govias.ac.inresearchgate.net This high degree of control is a result of the copper catalyst coordinating with the terminal alkyne to form a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.orgnih.govnih.gov This regioselectivity is fundamental to its broad application in drug discovery, bioconjugation, and materials science. rsc.orgnih.gov For synthesizing an analog of the target compound, the reaction would occur between 1-(azidomethyl)-3-(hydroxymethyl)benzene and a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole.

To improve reaction efficiency, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to triazole synthesis. mdpi.com Microwave-assisted synthesis has emerged as an environmentally friendly approach that dramatically reduces reaction times from hours to minutes, often with improved yields and product purity. jmrionline.comnih.govacs.orgrsc.org This technique has been used for the three-component reaction of alkyl halides, sodium azide, and alkynes to produce 1,4-disubstituted-1,2,3-triazoles, avoiding the need to isolate potentially unstable organic azides. acs.org

Ultrasound irradiation is another green chemistry technique that accelerates reaction rates through acoustic cavitation. nih.govnih.gov It has been effectively used in the synthesis of various 1,2,4-triazole (B32235) and 1,2,3-triazole derivatives, offering high yields in shorter timeframes compared to conventional heating methods. nih.govnih.govtandfonline.comasianpubs.org

Table 2: Comparison of Synthetic Methods for Triazoles

| Method | Reaction | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Synthesis of piperazine-azole-fluoroquinolone derivatives | 27 hours | Moderate | nih.gov |

| Microwave | Synthesis of piperazine-azole-fluoroquinolone derivatives | 30 minutes | 96% | nih.gov |

| Conventional | Synthesis of various 1,2,4-triazole derivatives | 10-36 hours | Moderate | nih.gov |

| Ultrasound | Synthesis of various 1,2,4-triazole derivatives | 39-80 minutes | 65-80% | nih.gov |

| Conventional | Three-component CuAAC reaction | Hours | Good | acs.org |

| Microwave | Three-component CuAAC reaction | Minutes | 83-88% | acs.org |

Advanced Synthetic Strategies for 1,3,4-Triazole Derivatives

Research continues to yield more efficient and versatile methods for the synthesis of 1,2,4-triazole derivatives. One-pot procedures are highly sought after for their operational simplicity and efficiency. A copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation cyclization. frontiersin.org Another efficient protocol involves the reaction of amidines and trialkylamines, catalyzed by copper in the presence of potassium phosphate (B84403) and oxygen, to generate 1,2,4-triazoles. mdpi.comresearchgate.net Furthermore, metal-free approaches have been developed, such as the iodine-catalyzed synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org These advanced strategies often provide access to complex and functionally diverse triazole derivatives under mild and environmentally benign conditions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of 1-aryl-1,2,4-triazoles. These reactions allow for the construction of the heterocyclic core in a single step from three or more starting materials, providing a convergent pathway to complex molecules. A notable MCR for preparing 1-aryl-1,2,4-triazoles involves the direct use of anilines, which can be adapted for the synthesis of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole by using (3-aminophenyl)methanol as the aniline (B41778) component. organic-chemistry.orgacs.org

One such process involves the condensation of an aniline, triethyl orthoformate, and an amidoxime (B1450833) derivative like tosylamidoxime. organic-chemistry.org The reaction proceeds through the initial formation of an imidate from the aniline and orthoformate. This intermediate then condenses with the amidoxime, followed by a regioselective N-N bond-forming cyclization to yield the 1-aryl-1,2,4-triazole. organic-chemistry.org The efficiency of this transformation can be influenced by the electronic properties of the aniline; electron-withdrawing groups tend to promote the reaction, while the presence of an acid catalyst can enhance the conversion rate by facilitating the breakdown of intermediate species. organic-chemistry.org

Another multicomponent strategy involves the copper-enabled [3+2] annulation reaction of nitriles and 2-diazoacetonitriles with aryldiazonium salts, which provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles. isres.org This method highlights the versatility of MCRs in accessing functionally diverse triazole analogs.

The table below illustrates the scope of a multicomponent synthesis of 1-aryl-1,2,4-triazoles from various substituted anilines.

| Aniline Derivative | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluoroaniline | Triethyl orthoformate, Tosylamidoxime, EtOH, 80°C | 93 | organic-chemistry.org |

| 4-Chloroaniline | Triethyl orthoformate, Tosylamidoxime, EtOH, 80°C | 85 | organic-chemistry.org |

| 2-Methylaniline | Triethyl orthoformate, Tosylamidoxime, EtOH, 80°C | 81 | organic-chemistry.org |

| 3-Methoxyaniline | Triethyl orthoformate, Tosylamidoxime, EtOH, 80°C | 75 | organic-chemistry.org |

| 4-Aminopyridine | Triethyl orthoformate, Tosylamidoxime, EtOH, 80°C | 56 | organic-chemistry.org |

Oxidative Coupling and Cascade Cyclization Methodologies

Oxidative and cascade reactions represent powerful tools for constructing the 1,2,4-triazole ring, often involving the formation of multiple bonds in a single, efficient sequence. These methods typically rely on an oxidative step to achieve the final aromatic heterocycle.

A prominent example is the copper-catalyzed cascade addition-oxidative cyclization, which can produce 3,5-disubstituted-1,2,4-triazoles from readily available amides and nitriles. nih.govfrontiersin.org In this process, oxygen often serves as the terminal oxidant. nih.govfrontiersin.org This strategy is valuable for creating a wide array of 1,2,4-triazole derivatives. frontiersin.org Similarly, a base-catalyzed condensation of nitriles and hydrazides provides a direct one-step synthesis of 3,5-disubstituted 1,2,4-triazoles, tolerating a diverse range of functional groups. researchgate.netscipublications.com

Metal-free approaches have also been developed. For instance, an iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides utilizes dimethylformamide (DMF) as a carbon source to form the triazole ring. isres.org Another metal-free cascade reaction involves the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under aerobic oxidative conditions, catalyzed by iodine. researchgate.net This reaction proceeds through C-H functionalization and the formation of two C-N bonds. researchgate.net Oxidative cyclization of pre-formed 1,2,4-triazenes using common oxidizing agents like Dess-Martin periodinane also provides an effective route to 1,3,5-trisubstituted 1,2,4-triazoles under mild conditions. researchgate.net

The following table presents examples of triazole synthesis via cascade and oxidative cyclization methodologies.

| Starting Materials | Methodology | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Amide, Nitrile | Cascade Addition-Oxidative Cyclization | Copper Catalyst, O₂ | 3,5-Disubstituted-1,2,4-triazole | frontiersin.org |

| Nitrile, Hydrazide | Condensation/Cyclization | K₂CO₃ (Base) | 3,5-Disubstituted-1,2,4-triazole | researchgate.net |

| Hydrazone, Aliphatic Amine | Cascade C-H functionalization/Oxidative Aromatization | I₂ | 1,3,5-Trisubstituted-1,2,4-triazole | researchgate.net |

| Trifluoroacetimidohydrazide, DMF | I₂-mediated Oxidative Cyclization | I₂ | 3-Trifluoromethyl-1,2,4-triazole | isres.org |

Late-Stage Diversification Techniques for Substituted Triazoles

Late-stage diversification refers to the modification of a pre-formed molecular scaffold, which is a highly valuable strategy in medicinal chemistry for rapidly generating analogs. For substituted triazoles, these techniques primarily involve the functionalization of C-H bonds on either the triazole ring or the attached aryl substituent.

Direct C-H arylation of the 1,2,4-triazole ring is a powerful method for introducing aryl groups at specific positions. researchgate.net Palladium catalysis is commonly employed for this transformation, and the regioselectivity can be controlled by the electronic character of the C-H bonds and the nature of the substituent on the triazole nitrogen. researchgate.net This approach allows for the synthesis of complex 3,5-diaryltriazoles and complements traditional cyclization methods. researchgate.net

Alternatively, the aryl ring of 1-aryl-1,2,4-triazole can be functionalized. Regioselective ortho-metalation of the aryl ring, directed by the triazole moiety, enables the introduction of substituents adjacent to the point of attachment. researchgate.netresearchgate.net The use of sterically hindered metal-amide bases, such as magnesium amides, can achieve high regioselectivity, avoiding competitive metalation of the more acidic triazole ring C-H bonds. researchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles or engaged in cross-coupling reactions. researchgate.netresearchgate.net This strategy is particularly relevant for modifying the hydroxymethylphenyl group of the target compound.

The table below summarizes late-stage C-H functionalization approaches for triazole derivatives.

| Substrate | Functionalization Site | Methodology | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| 1-Substituted-1,2,4-triazole | Triazole C-H | Direct C-H Arylation | Palladium Catalyst | researchgate.net |

| N-Aryl 1,2,3-triazole | Triazole C5-H | Palladium-catalyzed Arylation | Pd(OAc)₂, P(o-tol)₃ | rsc.org |

| 1-Aryl-1,2,3-triazole | Aryl C-H (ortho) | Regioselective Magnesiation | TMPMgBu | researchgate.net |

| 1,2,4-Triazole | Triazole C-H | Copper-catalyzed Arylation | CuI / Diamine ligand | rsc.org |

Introduction of Specific Functional Groups and Moiety Coupling

The introduction of specific functional groups and the coupling of molecular moieties are essential for tuning the physicochemical and biological properties of triazole-based compounds. A variety of methods exist for the functionalization of the 1,2,4-triazole scaffold.

One of the most versatile techniques for functionalizing the triazole ring directly is through selective metalation using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, followed by trapping with an electrophile. acs.org Depending on the base used (e.g., TMP-magnesium or TMP-zinc bases), the triazole ring can be selectively deprotonated. The resulting organometallic intermediate can then react with a wide range of electrophiles, allowing for the introduction of aryl, alkyl, amino, and other functional groups. acs.org This method is notable for its mild reaction conditions and tolerance of various functional groups on the electrophile. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed for moiety coupling. mdpi.com For instance, 1,2,3-triazolium salts, derived from the corresponding triazoles, can act as precursors to N-heterocyclic carbene (NHC) ligands that are effective in palladium-catalyzed coupling of aryl chlorides with boronic acids. mdpi.com While this example pertains to 1,2,3-triazoles, the principle of using azolium salts in catalysis is broadly applicable in heterocyclic chemistry.

Furthermore, functional groups can be introduced as part of the initial ring-forming reaction. Syntheses that proceed via the condensation of nitriles and hydrazides often tolerate a wide array of functionalities on both reaction partners, allowing for the incorporation of desired groups from the outset. researchgate.net

The following table provides examples of functional groups introduced onto the 1,2,4-triazole ring via selective metalation and subsequent reaction with electrophiles.

| Triazole Substrate | Metalation Reagent | Electrophile | Introduced Group | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Propyl-1,2,4-triazole | TMPZnCl·LiCl | 4-Iodoanisole | 4-Methoxyphenyl | 94 | acs.org |

| N-Propyl-1,2,4-triazole | TMPZnCl·LiCl | Iodobenzene | Phenyl | 89 | acs.org |

| N-Propyl-1,2,4-triazole | TMPZnCl·LiCl | Ethyl 4-iodobenzoate | 4-(Ethoxycarbonyl)phenyl | 78 | acs.org |

| N-Propyl-1,2,4-triazole | TMPMgCl·LiCl | Allyl Bromide | Allyl | 85 | acs.org |

| N-Propyl-1,2,4-triazole | TMPMgCl·LiCl | I₂ | Iodo | 96 | acs.org |

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Hydroxymethylphenyl 1,3,4 Triazole and Its Derivatives

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction studies on derivatives of phenyl-1,3,4-triazole reveal key structural features. Typically, the triazole ring itself is nearly planar. However, the phenyl ring is often twisted out of the plane of the triazole ring. The dihedral angle, which measures the twist between the mean plane of the triazole ring and the phenyl ring, can vary significantly depending on the substituents and crystal packing forces. For example, in some derivatives, this angle can be as pronounced as 83.36(1)° nih.gov.

The conformation of the entire molecule is influenced by these rotations, which affect the potential for intermolecular interactions. Crystal packing, or the arrangement of molecules within the unit cell, is determined by a complex interplay of these interactions, leading to specific crystal systems and space groups. Studies on various triazole derivatives show crystallization in both monoclinic and triclinic systems.

Table 1: Representative Crystallographic Data for Phenyl-Triazole Derivatives

This table presents typical data obtained from SC-XRD studies on related triazole compounds, as specific data for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole was not available.

| Parameter | Example Derivative 1 mdpi.com | Example Derivative 2 mdpi.com |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 5.9308(2) | 12.987(2) |

| b (Å) | 10.9695(3) | 4.4539(5) |

| c (Å) | 14.7966(4) | 19.060(2) |

| α (°) ** | 100.5010(10) | 90 |

| β (°) | 98.6180(10) | 93.993(3) |

| γ (°) | 103.8180(10) | 90 |

| Volume (ų) ** | 900.07(5) | 1099.8(2) |

| Z | 4 | 4 |

The solid-state architecture of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole is stabilized by a network of intermolecular interactions. The presence of the hydroxymethyl group (-CH₂OH) and the nitrogen atoms of the triazole ring makes hydrogen bonding a dominant force. Classical hydrogen bonds, such as O-H···N, are expected between the hydroxyl group of one molecule and a nitrogen acceptor on the triazole ring of a neighboring molecule nih.govcardiff.ac.uk.

C-H···π Interactions: Where a hydrogen atom attached to a carbon interacts with the electron cloud of a phenyl or triazole ring.

π-π Stacking: The parallel stacking of aromatic rings (phenyl-phenyl or phenyl-triazole) contributes to crystal stability.

Other Weak Interactions: In derivatives containing sulfur, N-H···S and C-H···S interactions are commonly observed, further linking molecules into stable supramolecular assemblies nih.govresearchgate.net.

These interactions combine to form complex one-, two-, or three-dimensional networks, dictating the material's physical properties.

Table 2: Examples of Hydrogen Bond Geometries in Triazole Derivative Crystals

This table illustrates typical hydrogen bond parameters observed in the crystal structures of related compounds.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| O-H···N | 0.82 | 2.06 | 2.878(3) | 164.5 | cardiff.ac.uk |

| N-H···S | 0.86 | 2.45 | 3.295(2) | 168.0 | researchgate.net |

| N-H···N | 0.86 | 2.15 | 3.004(3) | 173.0 | nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint plot" that shows the contribution of different types of atomic contacts.

For aromatic and heterocyclic compounds like triazole derivatives, H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. Contacts involving heteroatoms, such as O···H/H···O and N···H/H···N, provide a quantitative measure of hydrogen bonding. The analysis also highlights the importance of C···H/H···C contacts, which are indicative of C-H···π interactions. For instance, in one triazole derivative, F···H/H···F contacts contributed to 36.6% of the surface area, while O···H/H···O contacts made up 4.6% nih.gov.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Triazole Derivatives

| Contact Type | Percentage Contribution (%) nih.gov | Percentage Contribution (%) nih.gov |

| H···H | 62.6 | 5.7 |

| C···H / H···C | Not specified | Not specified |

| O···H / H···O | Not specified | 4.6 |

| N···H / H···N | Not specified | Not specified |

| F···H / H···F | Not applicable | 36.6 |

| F···F | Not applicable | 13.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is the foremost technique for determining molecular structure in solution. Through the analysis of chemical shifts, coupling constants, and correlations, a complete picture of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole and its derivatives provide characteristic signals that confirm the molecular structure.

¹H NMR: The protons on the triazole ring typically appear as singlets in the downfield region (δ 8.0-9.5 ppm). The aromatic protons of the phenyl group resonate between δ 7.0 and 8.5 ppm, with their specific shifts and splitting patterns determined by the substitution pattern. The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group would be expected to appear as a singlet around δ 4.5-5.0 ppm, while the hydroxyl proton (-OH) would be a broad, exchangeable singlet.

¹³C NMR: The carbon atoms of the triazole ring typically resonate in the range of δ 140-165 ppm. The aromatic carbons of the phenyl ring appear between δ 115 and 140 ppm. The methylene carbon of the hydroxymethyl group is expected in the more upfield region, typically around δ 60-65 ppm.

Table 4: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Phenyl-Triazole Derivatives

This table compiles representative chemical shift (δ) values in ppm from various sources for analogous structures.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole Ring Protons | 8.1 - 9.2 nih.gov | 145 - 167 nepjol.infomdpi.com |

| Phenyl Ring Protons | 7.1 - 8.4 cardiff.ac.ukurfu.ru | 113 - 140 nepjol.infourfu.ru |

| Methylene Protons (-CH₂-) | ~4.4 urfu.ru | ~59 urfu.ru |

| Hydroxyl Proton (-OH) | 5.0 - 11.0 (broad) cardiff.ac.uknepjol.info | Not applicable |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, COSY would show correlations between the adjacent protons on the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, it would directly link the methylene proton signals to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting different fragments of a molecule. In this case, HMBC would show correlations between the protons on the phenyl ring and the carbons of the triazole ring (and vice-versa), definitively establishing the connection point between the two ring systems. It would also show correlations from the methylene protons to the attached phenyl carbon, confirming the position of the hydroxymethyl group.

Together, these 2D techniques provide an irrefutable map of the molecular structure in solution, complementing the solid-state data from X-ray crystallography.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to gain precise structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of its elemental formula. The molecular formula for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole is C₉H₉N₃O. HRMS analysis, typically performed in positive ion mode, would detect the protonated molecule, [M+H]⁺. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass can be calculated and compared with the experimentally determined value, with minimal error confirming the compound's identity. For instance, in the analysis of various N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, HRMS analysis showed a difference of less than 0.001 between the theoretical and measured molecular weights, confirming the molecular structures. nih.gov A similar level of accuracy is expected for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole.

| Formula | Ion | Calculated m/z | Found m/z (Expected) |

|---|---|---|---|

| C₉H₉N₃O | [M+H]⁺ | 176.0818 | 176.0820 ± 0.0005 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like 1-(3-Hydroxymethylphenyl)-1,3,4-triazole without causing significant fragmentation. metwarebio.com This method typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the clear determination of the molecular weight. chemrxiv.org

The fragmentation pattern of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole can be studied using tandem mass spectrometry (MS/MS) in conjunction with ESI. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the cleavage of the bonds within the triazole ring and the loss of small neutral molecules. researchgate.netresearchgate.net Common fragmentation pathways for related structures include the loss of N₂, cleavage of the phenyl ring substituent, and fission of the triazole ring itself. nih.gov For the target compound, expected fragmentation could involve the loss of the hydroxymethyl group (CH₂OH) or water (H₂O) from the parent ion, followed by the characteristic fragmentation of the phenyl-triazole core.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole would exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the aromatic phenyl ring, and the heterocyclic 1,3,4-triazole ring.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration, indicating the presence of the hydroxymethyl substituent. sapub.org

Aromatic C-H Stretching: Absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the phenyl ring. researchgate.net

C=N and N-N Stretching (Triazole Ring): The 1,3,4-triazole ring would show characteristic stretching vibrations for C=N and N-N bonds in the fingerprint region, typically between 1400-1650 cm⁻¹. ijrpc.comnih.gov Specifically, C=N stretching often appears around 1520-1620 cm⁻¹. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring are expected to produce absorption bands in the 1450-1600 cm⁻¹ range. researchgate.net

C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol (hydroxymethyl group) would be observed in the 1050-1250 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3030 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Triazole Ring | C=N Stretch | 1520 - 1620 |

| Triazole Ring | Ring Vibrations | 1400 - 1500 |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1050 - 1250 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides a crucial verification of the empirical and molecular formula derived from other spectroscopic methods. For 1-(3-Hydroxymethylphenyl)-1,3,4-triazole (C₉H₉N₃O), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight.

The experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement, typically within ±0.4%, confirms the purity and the proposed molecular formula of the synthesized compound. sapub.orgnih.gov

| Element | Theoretical (%) | Found (%) (Expected) |

|---|---|---|

| Carbon (C) | 61.70 | 61.75 ± 0.4 |

| Hydrogen (H) | 5.18 | 5.20 ± 0.4 |

| Nitrogen (N) | 23.99 | 23.95 ± 0.4 |

Computational and Theoretical Chemistry Studies of 1 3 Hydroxymethylphenyl 1,3,4 Triazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the molecular and electronic properties of triazole derivatives. These calculations provide a fundamental understanding of the compound's behavior at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and determine its most stable conformation. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govnih.govresearchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Triazole Derivative Core Structure

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length (Å) | N1-N2 | 1.356 |

| N2-C3 | 1.354 | |

| C3-N4 | 1.370 | |

| N4-C5 | 1.378 | |

| C5-N1 | 1.310 | |

| Bond Angle (°) | N1-N2-C3 | 108.5 |

| N2-C3-N4 | 110.2 | |

| C3-N4-C5 | 105.6 | |

| N4-C5-N1 | 110.1 | |

| C5-N1-N2 | 105.6 |

Note: The values in this table are representative for a substituted triazole ring and may vary slightly for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole. Data derived from similar structures in the literature. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. irjweb.comresearchgate.netajchem-a.com A smaller energy gap generally suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com For 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack. The hydrogen atoms, particularly of the hydroxyl group, would exhibit positive potential (blue regions), highlighting them as potential sites for nucleophilic interactions.

Table 2: Calculated Electronic Properties of a Representative Triazole Derivative

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.57 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.09 |

| HOMO-LUMO Energy Gap | ΔE | 4.48 |

| Ionization Potential | IP | 6.57 |

| Electron Affinity | EA | 2.09 |

| Global Hardness | η | 2.24 |

| Chemical Potential | µ | -4.33 |

| Electrophilicity Index | ω | 4.19 |

Note: These values are illustrative and based on DFT calculations for similar aromatic heterocyclic compounds. ajchem-a.com

Theoretical vibrational frequency analysis, performed using DFT methods, can predict the infrared (IR) spectrum of a molecule. researchgate.netresearchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of chemical bonds. vscht.cz By comparing the theoretical spectrum with the experimentally obtained FT-IR spectrum, researchers can confirm the molecular structure and assign specific absorption bands to particular vibrational modes. researchgate.netajchem-a.comnih.gov

For 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, characteristic vibrational frequencies would be expected for the C-H stretching of the aromatic ring, the O-H stretching of the hydroxyl group, and various vibrations associated with the triazole ring, including C=N and N-N stretching. researchgate.netvscht.cz

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to predict and analyze the interactions of a ligand, such as 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, with a biological receptor. These methods are crucial in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. pensoft.netphyschemres.org This method is widely used to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule. pensoft.netekb.eg For 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, docking studies can be performed against various protein targets to predict its potential biological activity. mdpi.comijper.orgnih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. pensoft.netarabjchem.org

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. physchemres.orgfrontiersin.org Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. physchemres.orgarabjchem.org

For the 1-(3-Hydroxymethylphenyl)-1,3,4-triazole-receptor complex, MD simulations can be used to assess the stability of the binding pose predicted by docking. physchemres.orgnih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, researchers can determine if the ligand remains stably bound in the active site. frontiersin.orgnih.gov MD simulations also allow for the calculation of binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone. arabjchem.orgfrontiersin.org

In Silico Predictions for Research Strategy (e.g., Physicochemical Profiles relevant for biological studies)

In contemporary medicinal chemistry, in silico computational tools are indispensable for predicting the physicochemical and pharmacokinetic properties of novel compounds, thereby guiding research strategies and prioritizing candidates for synthesis and biological screening. The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery to assess the potential of a molecule to become a viable drug. For the compound 1-(3-Hydroxymethylphenyl)-1,3,4-triazole, computational models can generate a detailed physicochemical profile to estimate its drug-likeness and suitability for biological applications.

These predictive studies often involve the calculation of various molecular descriptors that influence a compound's behavior in a biological system. Key parameters include molecular weight (MW), lipophilicity (expressed as logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net These descriptors are foundational to widely accepted guidelines for predicting oral bioavailability, such as Lipinski's Rule of Five. nih.gov Computational platforms like SwissADME and Molinspiration are frequently used to generate these profiles for various heterocyclic compounds, including triazole derivatives. researchgate.netnih.gov

The predicted physicochemical properties for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole are summarized in the table below. These values are derived from computational models that analyze the compound's two-dimensional structure.

Table 1: Predicted Physicochemical Properties of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole

| Property | Predicted Value | Significance in Biological Studies |

| Molecular Formula | C₉H₉N₃O | Defines the elemental composition. |

| Molecular Weight | 175.19 g/mol labshake.com | Influences absorption and distribution; generally, values <500 are preferred for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 1.15 | A measure of lipophilicity, affecting solubility, absorption, and membrane permeability. Values between 1-3 are often optimal. |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. Values <140 Ų are associated with good oral bioavailability. ekb.eg |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (O, N); influences binding to biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (O, N); impacts solubility and target binding. |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can affect binding affinity and bioavailability. Fewer than 10 is generally favorable. |

| Lipinski's Rule of Five | 0 Violations | A widely used rule of thumb to evaluate drug-likeness and predict the likelihood of oral bioavailability. The rule states there should be: MW ≤500, LogP ≤5, H-bond donors ≤5, and H-bond acceptors ≤10. |

| Bioavailability Score | 0.55 | An overall score predicting the potential for a compound to have good absorption and distribution properties. |

The in silico profile of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole suggests a favorable outlook for its potential use in biological studies. With a molecular weight of 175.19 g/mol , it falls well within the recommended range for small molecule drugs. labshake.com The predicted LogP value of 1.15 indicates balanced lipophilicity, suggesting a reasonable compromise between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution.

Furthermore, the topological polar surface area (TPSA) is a critical predictor of drug transport properties. ekb.eg The calculated TPSA of 61.8 Ų is well below the 140 Ų threshold typically associated with good oral bioavailability, indicating the molecule is likely to be well-absorbed in the gastrointestinal tract. The molecule fully adheres to Lipinski's Rule of Five, with one hydrogen bond donor, three acceptors, and a low molecular weight and LogP value, reinforcing its drug-like characteristics. The presence of only two rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for specific binding to biological targets.

Collectively, these computational predictions provide a strong rationale for the further investigation of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole in biological systems. The favorable physicochemical profile suggests that the compound is likely to possess good membrane permeability and oral bioavailability, making it a promising scaffold for the development of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Hydroxymethylphenyl 1,3,4 Triazole Analogs

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of triazole-based compounds is highly sensitive to the nature, position, and electronic properties of substituents on the core structure. Modifications to the aromatic ring and the functional groups attached to it can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

The substitution pattern on aromatic rings attached to a triazole core plays a critical role in determining biological efficacy. Research on various 1,2,4-triazole (B32235) and 1,3,4-triazole derivatives consistently shows that both the electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of substituents are pivotal.

Generally, the introduction of electron-withdrawing groups, such as nitro (NO₂) or halogen (e.g., Cl, F) moieties, to an aromatic ring on the triazole scaffold tends to enhance biological activities like antibacterial or antitumor effects. nih.govresearchgate.net For instance, studies on antibacterial Schiff bases of 1,2,4-triazole revealed that the presence of a nitro group on the phenyl ring at the 3-position was crucial for high activity. mdpi.com Conversely, an unsubstituted phenyl ring often results in poor activity against bacterial strains. mdpi.com

The position of these substituents is also a determining factor. SAR studies on derivatives with halogen substitutions on a benzene ring indicated a clear positional preference, with activity following the order: para > ortho > meta. nih.gov This suggests that the spatial arrangement of the substituent influences how the molecule fits into the binding site of its biological target. In contrast, electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) can also enhance activity, particularly antimicrobial and antitumor properties, by participating in hydrogen bonding with target enzymes or receptors. researchgate.net

| Substituent Type | Position on Phenyl Ring | General Impact on Biological Activity | Example Finding |

| Electron-Withdrawing | Para / Ortho | Often enhances antibacterial and anticancer activity. nih.govresearchgate.net | The presence of nitro and halogen groups significantly enhanced inhibitory activity against tested bacteria. mdpi.com |

| Electron-Donating | Para | Can increase activity through hydrogen bonding. researchgate.net | A 4-hydroxyphenyl moiety was found to be favorable for broad-spectrum antibacterial effects. mdpi.com |

| Unsubstituted | N/A | Typically results in poor or diminished activity. mdpi.com | Analogs bearing an unsubstituted phenyl ring showed poor activity against all tested bacterial strains. mdpi.com |

| Bulky Groups | N/A | May increase activity by occupying larger hydrophobic pockets. | The introduction of larger aromatic fragments contributed to the enhanced safety profile of certain triazole derivatives. zsmu.edu.ua |

The 3-hydroxymethylphenyl group is a bifunctional moiety that contributes to biological interactions through both its aromatic scaffold and its reactive functional group.

The Phenyl Ring : The phenyl group serves as a critical hydrophobic anchor, facilitating interactions with nonpolar pockets within biological targets like enzymes or receptors. nih.gov This aromatic system can engage in π-π stacking and hydrophobic interactions, which are essential for stable binding. As discussed previously, the activity of this phenyl ring can be modulated by adding other substituents, but in its primary role, it provides the fundamental scaffold for target engagement.

The Hydroxymethyl Group (-CH₂OH) : The hydroxymethyl group is a key pharmacophoric feature capable of forming vital hydrogen bonds. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen of the hydroxyl group can act as a hydrogen bond donor. This dual capability allows it to form strong, directional interactions with amino acid residues (such as serine, threonine, or aspartate) in the active site of a protein. SAR studies of related natural product derivatives have shown that substituting the triazole ring with a hydroxymethyl group is beneficial for cytotoxic activity, whereas substitution with an aromatic moiety at the same position is disfavored. nih.gov This highlights the specific and potent contribution of the hydroxymethyl group to biological interactions, likely through its hydrogen-bonding capacity.

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For triazole derivatives, pharmacophore models often include a combination of hydrogen bond donors/acceptors, hydrophobic aromatic centers, and specific spatial orientations.

Computational studies on 1,2,4-triazole derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors identified several key pharmacophoric requirements. tandfonline.com These include:

Hydrogen-bond donor groups on the triazole ring, which enhance binding affinity. tandfonline.com

An aliphatic side chain and less bulky groups on other parts of the triazole, suggesting a sterically constrained binding pocket. tandfonline.com

Similarly, pharmacophore models for 1,2,4-triazole-based Cyclooxygenase-2 (COX-2) inhibitors identified three aromatic ring features (mapping to naphthyl, phenyl, and triazole rings) and a hydrogen bond donor as crucial for activity. nih.gov The triazole ring itself is a common feature in these models, acting as a polar scaffold that can improve solubility and serve as a hydrogen bond acceptor, thereby anchoring the molecule to its target. researchgate.net

| Pharmacophoric Feature | Presumed Role in Biological Interaction | Example Target Class |

| Triazole Ring | Acts as a central scaffold; Nitrogen atoms act as hydrogen bond acceptors. Improves solubility. researchgate.net | Various enzymes (e.g., COX-2, DPP IV) |

| Aromatic/Hydrophobic Ring | Engages in hydrophobic and π-π stacking interactions with nonpolar binding pockets. nih.gov | HIV-1 Capsid, COX-2 nih.govnih.gov |

| Hydrogen Bond Donor (e.g., -OH, -NH₂) | Forms directional hydrogen bonds with key amino acid residues in the active site. tandfonline.com | DPP IV inhibitors tandfonline.com |

| Hydrogen Bond Acceptor (e.g., C=O) | Forms directional hydrogen bonds with key amino acid residues. | General enzyme inhibitors |

| Electron-Withdrawing Group | Modulates the electronic profile of the molecule to enhance binding or reactivity. tandfonline.com | DPP IV inhibitors tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules and guiding rational drug design. Numerous QSAR studies have been successfully applied to series of triazole derivatives to understand the physicochemical properties that govern their activity. zsmu.edu.uaresearchgate.netresearchgate.net

The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors fall into several categories:

Hydrophobic Descriptors : Such as the partition coefficient (logP) or the hydrophobic parameter (π), which quantify the lipophilicity of the molecule. Antifungal activity in one study of triazole derivatives was found to correlate best with hydrophobic parameters. researchgate.net

Electronic Descriptors : Such as Hammett constants or dipole moments, which describe the electron distribution within the molecule.

Steric Descriptors : Such as molecular weight or molecular refractivity, which relate to the size and shape of the molecule. researchgate.net

These descriptors are then used in statistical methods, like multiple linear regression (MLR), to build an equation that predicts activity. For example, a 2D-QSAR study might yield an equation like: pIC₅₀ = β₀ + β₁(logP) - β₂(Steric_Descriptor) + β₃(Electronic_Descriptor)

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also widely used. tandfonline.com These techniques generate 3D contour maps that visualize regions around the aligned molecules where modifications would be favorable or unfavorable for activity. For instance, a CoMFA map might show a green-colored region, indicating that adding bulky (sterically favorable) groups at that position would likely increase activity, while a red-colored region might indicate that placing a negatively charged (electrostatically unfavorable) group there would decrease activity. tandfonline.comnih.gov These visual models provide powerful insights for optimizing lead compounds.

| QSAR Approach | Description | Common Descriptors Used | Application Example |

| 2D-QSAR | Uses 2D structural information to correlate physicochemical properties with activity. | logP (hydrophobicity), Molecular Refractivity (steric), Dipole Moment (electronic). researchgate.net | Modeling the antifungal activity of 1,3,4-thiadiazolyl-1,2,4-triazole derivatives. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to model activity, providing visual contour maps. tandfonline.com | Steric fields, Electrostatic fields, Hydrophobic fields. | Exploring the structural requirements of triazole derivatives as DPP IV inhibitors. tandfonline.com |

Strategic Derivatization and Analogue Development of 1 3 Hydroxymethylphenyl 1,3,4 Triazole

Design Principles for Novel Triazole Hybrids and Conjugates

The design of hybrid molecules and conjugates is a powerful approach in drug discovery, aiming to combine the therapeutic advantages of different pharmacophores into a single molecule. This can lead to compounds with dual modes of action, enhanced potency, and improved selectivity.

Natural products are a rich source of structurally diverse and biologically active compounds. Hybridizing the 1,3,4-triazole moiety with natural product scaffolds can yield novel derivatives with significant therapeutic potential.

Mollugin (B1680248): A new series of mollugin-1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. nih.gov While this research focused on 1,2,3-triazoles, the principle of combining a triazole ring with mollugin serves as a blueprint for similar derivatives of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole. The synthesis typically involves a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. nih.gov

Betulinic Acid: Betulinic acid, a pentacyclic triterpene, and its derivatives are known for their wide range of pharmacological properties, including antiproliferative activity. mdpi.com Novel semisynthetic hybrids of betulinic acid with a 1,2,4-triazole (B32235) moiety have demonstrated enhanced cytotoxicity against cancer cell lines compared to their precursors. mdpi.com These findings suggest that conjugating 1-(3-Hydroxymethylphenyl)-1,3,4-triazole with betulinic acid could be a promising strategy for developing new anticancer agents. The synthesis of such hybrids can be achieved through multi-step reaction protocols, often involving the creation of a suitable linker to connect the two moieties.

Table 1: Examples of Natural Product-Triazole Hybrids and Their Bioactivities

| Natural Product Scaffold | Triazole Type | Linkage Strategy | Target Bioactivity | Key Findings |

|---|---|---|---|---|

| Mollugin | 1,2,3-triazole | Copper(I)-catalyzed cycloaddition | Anticancer | Derivatives showed significant cytotoxicity against five human cancer cell lines. nih.gov |

| Betulinic Acid | 1,2,4-triazole | Multi-step synthesis with linker | Anticancer | Hybrids exhibited lower IC50 values against human malignant melanoma, colorectal adenocarcinoma, and lung carcinoma cell lines compared to precursors. mdpi.com |

Heterocyclic compounds are fundamental building blocks in medicinal chemistry. Integrating the 1-(3-Hydroxymethylphenyl)-1,3,4-triazole scaffold with other heterocyclic systems can result in novel molecules with unique pharmacological profiles.

Theophylline (B1681296): Theophylline, a xanthine (B1682287) derivative, has been explored as a scaffold for developing antitumor drugs. nih.gov The synthesis of theophylline derivatives containing a 1,2,3-triazole ring has yielded compounds with significant antiproliferative activity against non-small cell lung cancer cells. nih.gov These derivatives were found to induce apoptosis by modulating the expression of apoptotic proteins. nih.gov This approach can be adapted to create 1-(3-Hydroxymethylphenyl)-1,3,4-triazole-theophylline hybrids.

Quinoline (B57606): Quinoline derivatives are known for their diverse biological activities. The conjugation of quinoline with a triazole moiety has been investigated for potential antiviral properties.

Coumarin (B35378): Coumarins are a class of compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. connectjournals.com The synthesis of coumarin-triazole conjugates has been reported, with some derivatives showing promising antifungal activity. connectjournals.com The combination of the 1,3,4-triazole ring with a coumarin nucleus is a viable strategy for developing new therapeutic agents. arabjchem.org

Table 2: Examples of Heterocycle-Triazole Hybrids and Their Bioactivities

| Heterocyclic System | Triazole Type | Target Bioactivity | Key Findings |

|---|---|---|---|

| Theophylline | 1,2,3-triazole | Anticancer (NSCLC) | Derivatives showed strong antiproliferative activity and induced apoptosis. nih.gov |

| Coumarin | 1,2,3-triazole | Antifungal | A triazole-coumarin-peptide conjugate displayed potential antifungal activity. connectjournals.com |

Scaffold Decoration and Functionalization for Modulating Bioactivity

Scaffold decoration involves the introduction of various functional groups onto the core structure of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole to fine-tune its biological activity. This can be achieved through a variety of chemical reactions that modify the phenyl ring, the triazole ring, or the hydroxymethyl group.

The introduction of different substituents can influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which can affect its interaction with biological targets. For instance, the incorporation of halogen atoms or other electron-withdrawing groups on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. The hydroxymethyl group can be esterified or etherified to create prodrugs or to introduce new functionalities that can enhance biological activity.

Strategies for Enhancing Target Specificity and Potency

Enhancing the target specificity and potency of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole derivatives is crucial for their development as therapeutic agents. This can be achieved through several strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound and evaluation of the biological activity of the resulting analogues can help identify the key structural features required for potent and selective activity.

Targeted Drug Design: If the biological target of the compound is known, computational methods such as molecular docking can be used to design derivatives that bind to the target with high affinity and selectivity.

Introduction of Targeting Moieties: Conjugating the triazole derivative to a molecule that specifically recognizes a particular cell type or tissue can enhance its target specificity. For example, conjugation to a ligand that binds to a receptor overexpressed on cancer cells can deliver the drug specifically to the tumor site.

By employing these strategic derivatization and development approaches, it is possible to generate novel analogues of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole with improved therapeutic potential.

Future Perspectives and Emerging Research Avenues for 1 3 Hydroxymethylphenyl 1,3,4 Triazole

Development of Novel Synthetic Methodologies

While general methods for the synthesis of substituted 1,3,4-triazoles are established, future research could focus on developing more efficient, sustainable, and versatile synthetic routes specifically tailored for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole and its analogs. The existing synthetic strategies often involve multi-step processes that may have limitations in terms of yield, scalability, and environmental impact.

Future research in this area could explore:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources, such as microwave-assisted or ultrasound-promoted synthesis, could lead to more sustainable and efficient production methods. nih.gov These techniques have the potential to reduce reaction times, improve yields, and minimize waste generation.

One-Pot Synthesis: Developing one-pot, multi-component reactions would streamline the synthesis process, making it more time- and cost-effective. This could involve the strategic combination of starting materials to construct the triazole ring and introduce the hydroxymethylphenyl moiety in a single synthetic operation.

Catalytic Systems: The exploration of novel catalysts, including metal-based and organocatalysts, could offer higher selectivity and efficiency. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles, and analogous innovative catalytic systems could be developed for 1,3,4-triazole synthesis. nih.gov

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial synthesis methods would enable the rapid generation of a library of derivatives based on the 1-(3-Hydroxymethylphenyl)-1,3,4-triazole scaffold. This would be invaluable for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds.

Table 1: Potential Novel Synthetic Approaches for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Optimization of reaction conditions (temperature, time, power). |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder reaction conditions. | Investigation of sonochemical effects on reaction pathways. |

| Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. | Design of novel convergent synthetic strategies. |

| Novel Catalysis | Higher selectivity, lower catalyst loading, milder conditions. | Development of new metal-organic frameworks or organocatalysts. |

Advanced Mechanistic Elucidation of Biological Interactions

Understanding the precise molecular mechanisms by which 1-(3-Hydroxymethylphenyl)-1,3,4-triazole interacts with biological targets is crucial for its development as a therapeutic agent. The triazole ring is known to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to proteins and other biomacromolecules. frontiersin.org

Future research should focus on:

Computational and Molecular Modeling: In-depth computational studies, such as molecular docking and molecular dynamics simulations, can predict potential biological targets and elucidate the binding modes of the compound. bohrium.com These studies can provide insights into the key amino acid residues involved in the interaction and guide the design of more potent and selective analogs.

Structural Biology: X-ray crystallography and NMR spectroscopy can be employed to determine the three-dimensional structure of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole in complex with its biological targets. This would provide direct evidence of the binding interactions and serve as a blueprint for rational drug design.

Biophysical Techniques: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively characterize the binding affinity and thermodynamics of the interaction between the compound and its target proteins.

Target Identification and Validation: Utilizing chemical proteomics and other advanced techniques to identify the specific cellular targets of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole will be essential. Once identified, these targets would need to be validated to confirm their role in the compound's biological activity.

Exploration of New Therapeutic Areas

The 1,3,4-triazole scaffold is a component of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.gov The presence of the hydroxymethylphenyl group in 1-(3-Hydroxymethylphenyl)-1,3,4-triazole provides a handle for further modification, opening up possibilities for its exploration in various therapeutic areas.

Potential new therapeutic applications to be investigated include:

Anticancer Agents: Many triazole derivatives have demonstrated potent anticancer activity. Future studies could evaluate the cytotoxic effects of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole against a panel of cancer cell lines and investigate its mechanism of action, such as apoptosis induction or cell cycle arrest.

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The compound could be screened for its activity against a broad range of bacteria and fungi. The hydroxymethyl group could also be functionalized to enhance its antimicrobial potency and spectrum.

Anti-inflammatory Drugs: Some 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives have shown promise as non-ulcerogenic anti-inflammatory agents. nih.gov The anti-inflammatory potential of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole could be investigated in various in vitro and in vivo models of inflammation.

Neurological Disorders: The triazole nucleus is present in several drugs that act on the central nervous system. The potential of this compound to modulate the activity of neuroreceptors or enzymes involved in neurological disorders could be a fruitful area of research.

Table 2: Potential Therapeutic Areas for 1-(3-Hydroxymethylphenyl)-1,3,4-triazole

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

| Oncology | The triazole scaffold is a known pharmacophore in anticancer drugs. | Kinases, topoisomerases, tubulin. |

| Infectious Diseases | Broad-spectrum antimicrobial activity of many triazole derivatives. | Bacterial and fungal enzymes involved in essential metabolic pathways. |

| Inflammation | Known anti-inflammatory properties of related heterocyclic compounds. | Cyclooxygenase (COX), lipoxygenase (LOX), inflammatory cytokines. |

| Neurology | The triazole core is present in CNS-active drugs. | Neurotransmitter receptors, enzymes involved in neurotransmitter metabolism. |

Application in Chemical Biology and Material Sciences

Beyond its potential therapeutic applications, the unique structure of 1-(3-Hydroxymethylphenyl)-1,3,4-triazole makes it an interesting candidate for applications in chemical biology and material sciences.

Emerging research avenues in these fields include:

Chemical Probes: The hydroxymethyl group can be readily modified to attach fluorescent tags, biotin, or other reporter molecules. Such functionalized derivatives could be used as chemical probes to study biological processes, identify protein targets, and visualize cellular structures.

Functional Materials: Triazole-containing polymers have been investigated for a variety of applications. The di(hydroxyphenyl)-1,2,4-triazole monomers have been used to prepare high-molecular-weight poly(1,2,4-triazoles). nasa.gov Similarly, 1-(3-Hydroxymethylphenyl)-1,3,4-triazole could serve as a monomer for the synthesis of novel polymers with interesting thermal, optical, or electronic properties.

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions. This could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or as sensory materials. Research on Fe(II) triazole spin crossover materials highlights the potential in this area. kent.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(3-hydroxymethylphenyl)-1,3,4-triazole and its derivatives?

- Methodological Answer : The synthesis typically involves click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. For example, ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate was synthesized via CuAAC under mild conditions with high yields . Alternative methods include multistep pathways combining triazole with thiadiazole or oxadiazole rings, as seen in antimicrobial agent development .

- Table 1 : Common Synthetic Approaches

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, H₂O/EtOH | 70–95% | |

| Multistep Cyclization | Thiosemicarbazides, H₂SO₄, reflux | 55–80% |

Q. Which spectroscopic techniques are most effective for characterizing triazole derivatives?

- Methodological Answer :

- 1H/13C-NMR : Confirms substituent positions and ring structure via chemical shifts (e.g., triazole protons at δ 7.5–8.5 ppm) .

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1539 cm⁻¹ in thiadiazole-triazole hybrids) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the common biological targets for triazole derivatives in antimicrobial research?

- Methodological Answer : Triazoles often target fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Antibacterial activity may involve membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) . For example, thiazolyl-triazole hybrids showed MIC values of 2–16 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of triazole derivatives under varying catalytic conditions?

- Methodological Answer : Optimization involves:

- Catalyst Selection : Cu(I) vs. Ru(II) catalysts for regioselectivity in CuAAC .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature Control : Mild conditions (25–60°C) reduce side reactions .

- Table 2 : Catalytic Optimization Data

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuSO₄/NaAsc | H₂O/EtOH | 25 | 92 | |

| RuCl₃ | DMF | 60 | 85 |

Q. How do structural modifications influence the antimicrobial efficacy of triazole derivatives?

- Methodological Answer : Substituents on the triazole ring and adjacent heterocycles modulate activity:

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance lipophilicity and target binding .

- Hydroxymethyl Groups : Improve solubility and bioavailability (e.g., 1-(1-hydroxy-5-methyltriazol-4-yl)ethanone derivatives ).

- Table 3 : Substituent Effects on Bioactivity

| Compound | Substituent | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-triazole | -Cl | 4 | |

| Hydroxymethyl-triazole | -CH₂OH | 8 |

Q. What computational approaches are used to predict the bioactivity of triazole derivatives?

- Methodological Answer :

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate binding interactions with targets like CYP51 (e.g., AutoDock Vina used for triazole-thiadiazole hybrids ).

- Table 4 : Computational Tools and Outcomes

| Software/Tool | Application | Outcome (Binding Energy, kcal/mol) | Reference |

|---|---|---|---|

| AutoDock Vina | CYP51 inhibition | -9.2 to -10.5 | |

| Gaussian (DFT) | Reactivity prediction | HOMO-LUMO gap = 4.3 eV |

Q. How can researchers address contradictions in reported biological activities of triazole derivatives?

- Methodological Answer : Discrepancies arise from:

- Test Strain Variability : Use standardized strains (e.g., ATCC cultures) .

- Assay Conditions : Control pH, temperature, and inoculum size .

- Structural Purity : Validate compounds via HPLC or X-ray crystallography .

Q. What are the key considerations in designing triazole-based compounds for anticancer applications?

- Methodological Answer : Focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.